molecular formula C6H12ClN3O2 B2873516 1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride CAS No. 2411245-72-0

1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride

Cat. No.: B2873516
CAS No.: 2411245-72-0
M. Wt: 193.63
InChI Key: MKWNPEOSQWBLGJ-UHFFFAOYSA-N
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Description

This compound, also known as {2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride, is a chemical with the CAS Number 2103402-79-3 . It has a linear formula of C6H12ClN3O2 .


Synthesis Analysis

1,2,4-Oxadiazoles, such as the one in this compound, are often synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The exact synthesis process for this specific compound is not provided in the available resources.


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11N3O2.ClH/c1-10-4-5-8-6(2-3-7)11-9-5;/h2-4,7H2,1H3;1H . This indicates that the compound contains a methoxymethyl group attached to a 1,2,4-oxadiazol ring, which is further attached to an ethanamine group. The compound forms a hydrochloride salt, as indicated by the .ClH in the InChI code .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature and has a molecular weight of 193.63 . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Synthesis Techniques and Chemical Behavior

  • Facile Synthesis of Steroidal Pyrazoline and Oxadiazole Derivatives : A study detailed the synthesis of steroidal derivatives involving oxadiazole rings, showcasing the versatility of oxadiazole compounds in synthesizing complex molecules, which could be applied to the synthesis of 1-[3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride for various bioactive applications (Shamsuzzaman et al., 2012).

  • Enantioselective Metabolism of Endocrine Disruptor Pesticides : Highlighting the importance of understanding the metabolic pathways of oxadiazole derivatives, this research found significant differences in enantiomer formation by various P450 isoforms, suggesting that the stereochemistry of compounds like this compound could significantly influence their biological activity and metabolism (Hu & Kupfer, 2002).

  • Rapid Synthesis Under Microwave Irradiation : Demonstrating a rapid synthesis method for 1,2,4-oxadiazole derivatives, this study could provide insights into efficient and scalable synthesis methods for producing this compound, potentially streamlining the production process for research or industrial purposes (Outirite et al., 2015).

Potential Applications

  • Antimicrobial Activity : A study on the synthesis and antimicrobial activity of chalcones bearing N-substituted ethanamine tail highlights the potential biological activity of compounds with similar functional groups, suggesting that this compound could be researched for antimicrobial properties (Zaidi et al., 2015).

  • Chemical Interactions and Properties : Investigating the tautomeric behavior of oxadiazole derivatives, this research sheds light on the chemical properties and reactivity of oxadiazole compounds, which could be relevant for understanding the behavior of this compound in biological systems or chemical reactions (Kurasawa et al., 1986).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

1-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2.ClH/c1-4(7)6-8-5(3-10-2)9-11-6;/h4H,3,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABDNEVCXQQWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)COC)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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